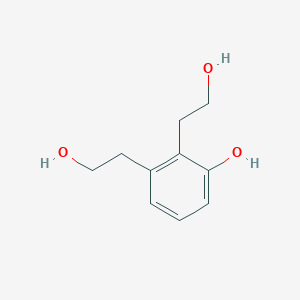

2,3-Bis(2-hydroxyethyl)phenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

199391-75-8 |

|---|---|

Molekularformel |

C10H14O3 |

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

2,3-bis(2-hydroxyethyl)phenol |

InChI |

InChI=1S/C10H14O3/c11-6-4-8-2-1-3-10(13)9(8)5-7-12/h1-3,11-13H,4-7H2 |

InChI-Schlüssel |

MOJCOBONNUYWSR-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)CCO)CCO |

Kanonische SMILES |

C1=CC(=C(C(=C1)O)CCO)CCO |

Herkunft des Produkts |

United States |

Contextualization Within Advanced Phenolic Compound Chemistry and Derivatization

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and are ubiquitous in nature. mdpi.com The field of advanced phenolic compound chemistry focuses on the synthesis and functionalization of these molecules to create novel structures with tailored properties. Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy in this field.

The structure of 2,3-Bis(2-hydroxyethyl)phenol, featuring two hydroxyethyl (B10761427) groups on the phenol (B47542) backbone, places it within the category of highly functionalized phenols. The introduction of such aliphatic alcohol moieties onto a phenolic ring can significantly alter its physical and chemical properties, including solubility, reactivity, and potential for further chemical modification. These hydroxyethyl groups can, for instance, participate in esterification or etherification reactions, offering pathways to a variety of new derivatives. cymitquimica.com

The synthesis of such a molecule could theoretically be approached through several established methods in phenolic chemistry. One potential route is the catalytic hydrogenation of corresponding substituted phenols. mdpi.comlibretexts.org For example, the reduction of a 2,3-diacetylphenol or derivatives of 2,3-dicarboxyphenol could yield the desired di-hydroxyethyl structure. pearson.com Another plausible, though unconfirmed, synthetic strategy could involve the direct hydroxyethylation of a phenol, potentially using ethylene (B1197577) oxide in a manner analogous to the synthesis of related compounds. google.com

Academic Significance and Unaddressed Research Questions

The academic significance of 2,3-Bis(2-hydroxyethyl)phenol lies predominantly in the questions its lack of research raises. For a molecule with a relatively simple structure and multiple functional groups offering various reaction possibilities, its absence from the scientific literature is notable. This suggests a significant research gap and a number of unaddressed questions:

Synthesis and Characterization: What is the most efficient and selective method for the synthesis of this compound? What are its detailed spectroscopic properties (NMR, IR, Mass Spectrometry) and crystallographic structure?

Reactivity: How do the two hydroxyethyl (B10761427) groups influence the reactivity of the phenolic hydroxyl group and the aromatic ring? What are the kinetics and mechanisms of its derivatization reactions?

Potential Applications: Could this compound serve as a useful building block for the synthesis of more complex molecules, such as ligands for metal complexes, or as a monomer for polymerization? sioc-journal.cn Does it possess any interesting biological or material properties?

Addressing these questions would not only fill a void in the chemical literature but could also lead to the development of new synthetic methodologies and materials.

Historical Development and Evolution of Research Focus

The research focus on phenolic compounds has evolved significantly over time. Early studies centered on their isolation from natural sources and the characterization of their basic chemical properties. The industrial revolution spurred research into the synthesis and application of simple phenols in bulk chemical production.

In recent decades, the focus has shifted towards the synthesis of highly functionalized and multi-substituted phenols. This has been driven by the demand for new pharmaceuticals, agrochemicals, and advanced materials with specific properties. The development of sophisticated synthetic techniques, including transition-metal-catalyzed cross-coupling and C-H functionalization reactions, has enabled chemists to create a vast array of complex phenolic derivatives. organic-chemistry.org While the research on many substituted phenols has flourished, 2,3-Bis(2-hydroxyethyl)phenol appears to have been overlooked in this historical progression, representing a yet-to-be-explored facet of phenolic chemistry.

Theoretical and Computational Investigations of 2,3 Bis 2 Hydroxyethyl Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For phenolic compounds, these studies can reveal how the hydroxyl groups and alkyl substituents influence the electronic properties of the aromatic ring, which in turn governs the molecule's reactivity. wu.ac.th

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. taylorandfrancis.com For a phenol (B47542) derivative, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is devoid of electrons. It signifies the molecule's capacity to accept electrons, functioning as an electrophile. taylorandfrancis.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap indicates higher stability and lower chemical reactivity. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Properties

This table provides an example of the kind of data generated from a Frontier Molecular Orbital analysis for a phenolic compound. Note: These values are for illustrative purposes and are not the experimentally determined values for 2,3-Bis(2-hydroxyethyl)phenol.

| Parameter | Description | Typical Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 | Higher values indicate stronger electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 | Lower values indicate stronger electron-accepting ability. |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 5.5 | Smaller values suggest higher reactivity and lower stability. researchgate.net |

The distribution of electrons within a molecule is rarely uniform. Quantum chemical calculations can determine the partial atomic charges on each atom, and this information can be visualized using a Molecular Electrostatic Potential (MEP) map.

An MEP map illustrates the electrostatic potential on the electron density surface of a molecule. libretexts.org It is color-coded to identify regions of varying charge:

Red/Yellow: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen. researchgate.netresearchgate.net

Blue: Represents regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. In phenols, the hydrogen of the hydroxyl group is typically a site of positive potential. researchgate.net

For this compound, an MEP map would likely show significant negative potential around the three oxygen atoms due to their lone pairs, making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, highlighting their acidic nature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static. The two hydroxyethyl (B10761427) side chains can rotate around their single bonds, leading to various possible conformations (spatial arrangements).

Conformational Analysis: This computational process involves systematically rotating the flexible bonds of the molecule to find the most stable conformations (i.e., those with the lowest energy). This is crucial because the molecule's reactivity and biological activity can depend on its preferred shape.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time based on classical mechanics. nih.gov An MD simulation of this compound would provide insight into its structural flexibility, how it interacts with solvent molecules (like water), and the stability of its various conformations at different temperatures. researchgate.net

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is invaluable for exploring potential chemical reactions. For this compound, this could involve studying its oxidation, esterification, or other reactions characteristic of phenols.

The process involves:

Mapping the Potential Energy Surface: Calculating the energy of the system as reactants are converted into products.

Identifying Intermediates: Locating stable or semi-stable molecules that form during the reaction.

Transition State Analysis: Finding the highest energy point along the reaction pathway, known as the transition state. The energy of the transition state (the activation energy) determines the rate of the reaction. acs.org

For instance, a common reaction for phenols is the abstraction of the hydroxyl hydrogen atom by a radical. researchgate.net Computational analysis could predict the activation energy for this process for each of the three hydroxyl groups in this compound, determining which one is most likely to react first.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental results to confirm the molecule's structure.

Vibrational Spectroscopy (FT-IR and Raman): Calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. acs.org Comparing a calculated IR spectrum with an experimental one is a standard method for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy. acs.org This allows for the assignment of peaks in experimental NMR spectra and can help distinguish between different isomers or conformations.

A strong correlation between predicted and experimental spectra provides confidence in both the synthesized structure and the computational model used. researchgate.net

Applications in Materials Science and Industrial Chemistry Non Biological/non Clinical

Polymer and Resin Development

2,3-Bis(2-hydroxyethyl)phenol serves as a versatile component in the synthesis and modification of polymers and resins, contributing to the development of materials with tailored properties.

The diol functionality of this compound allows it to act as a monomer in the synthesis of various specialty polymers.

Polyurethanes: While direct studies on this compound in polyurethane synthesis are not prevalent, analogous structures like bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), derived from recycled PET, are used as chain extenders in polyurethane production. researchgate.net This suggests that the diol groups of this compound could similarly react with diisocyanates to form polyurethane chains. The aromatic ring would be incorporated into the polymer backbone, potentially enhancing thermal stability and mechanical strength. Related bis(2-hydroxyethyl) compounds are used as raw materials for polyurethane resin modifiers. meisei-chem.co.jp

Polyesters: The reaction of diols with dicarboxylic acids or their derivatives is a fundamental method for producing polyesters. This compound can be employed as the diol component. For instance, copolyesters of terephthalic acid have been synthesized with bis(hydroxyethyl ether) of bisphenol A (BHEEB), a structurally similar aromatic diol. researchgate.net The incorporation of such aromatic diols into the polyester (B1180765) chain can improve mechanical properties. researchgate.net The synthesis of novel thiophene-based copolyesters has utilized 1,4-bis(2-hydroxyethyl)benzene (B1588559), demonstrating the utility of aromatic diols in creating high-performance polymers with high glass transition temperatures and tensile strength. mdpi.com

Epoxy Resins: In the realm of epoxy resins, phenols and their derivatives are crucial reactants. wikipedia.org Epoxy resins are often based on the reaction of epichlorohydrin (B41342) with bisphenol A (BPA) to form bisphenol A diglycidyl ether (DGEBA). wikipedia.orgpolito.it The phenolic hydroxyl group in this compound can react with epichlorohydrin to form a glycidyl (B131873) ether. The two additional primary hydroxyl groups could then act as sites for further reactions, potentially leading to branched or cross-linked networks. Phenols can also act as hardeners for epoxy resins at elevated temperatures, where the hydroxyl groups react with the epoxy groups to form ether linkages, resulting in materials with high chemical and oxidation resistance. wikipedia.org

The multiple hydroxyl groups of this compound make it a candidate for use as a cross-linking agent or hardener in polymer systems.

Cross-linking Agent: Cross-linking is essential for creating thermosetting polymers with robust networks. Compounds with multiple reactive sites, like the three hydroxyl groups in this compound, can form bridges between linear polymer chains. This is exemplified by the use of bis(2-hydroxyethyl) disulfide (HEDS) as a cross-linking agent in polyurethane synthesis, which creates a cross-linked network structure. researchgate.net Similarly, this compound could be used to introduce cross-links in polyesters or other condensation polymers, enhancing their dimensional stability and resistance to solvents and heat.

Hardener: In the context of epoxy resins, compounds with active hydrogens, such as phenols and alcohols, can function as hardeners. wikipedia.orggoogleapis.com The curing process involves the reaction of these hardener molecules with the epoxide rings of the resin, leading to a rigid, three-dimensional network. The phenolic and alcoholic hydroxyls of this compound can participate in this ring-opening reaction, particularly at elevated temperatures and often in the presence of a catalyst. wikipedia.org The trifunctional nature of this molecule could lead to a high cross-link density, resulting in a hard, durable material.

The incorporation of this compound into polymer backbones or as an additive can significantly modify the final properties of the material.

Thermal Properties: The rigid aromatic ring in the structure of this compound can increase the glass transition temperature (Tg) of polymers by restricting the mobility of polymer chains. The introduction of bisphenol A groups into polyester chains, for example, is known to improve their mechanical properties. researchgate.net Similarly, the use of aromatic diols like 1,4-bis(2-hydroxyethyl)benzene in copolyesters leads to high glass transition temperatures, ranging from 69.4 to 105.5 °C. mdpi.com

Mechanical Properties: The aromatic structure also contributes to enhanced mechanical strength. Thiophene-based copolyesters containing aromatic diols exhibit high tensile strength, ranging from 46.4 to 70.5 MPa. mdpi.com In nanocomposites, the interaction between the polymer matrix and fillers can be enhanced by modifiers. For instance, organosilicates modified with bis(2-hydroxy-ethyl)methyl tallow (B1178427) ammonium (B1175870) showed improved mechanical properties in phenolic resin nanocomposites due to strong hydrogen-bonding interactions between the phenolic resin and the hydroxyl groups of the modifier. researchgate.net The hydroxyl groups of this compound could play a similar role in improving interfacial adhesion in composite materials.

Table 1: Potential Impact of this compound on Polymer Properties

| Property | Effect of Incorporation | Structural Rationale |

| Glass Transition Temp. (Tg) | Increase | The rigid phenolic ring restricts polymer chain mobility. |

| Tensile Strength | Increase | The aromatic structure contributes to the overall stiffness and strength of the polymer backbone. |

| Cross-link Density | Increase | The presence of three hydroxyl groups allows for the formation of a denser network structure. |

| Adhesion | Potential Increase | Hydroxyl groups can form hydrogen bonds, improving adhesion to substrates and fillers. |

Precursor for Fine Chemical Synthesis (non-pharmaceutical, non-cosmetic specific formulation)

This compound can serve as a starting material for the synthesis of more complex molecules used as fine chemicals in various industrial applications. The reactivity of its different hydroxyl groups allows for selective chemical transformations.

For example, the selective cyclization of a similar compound, 2-(2-hydroxyethyl)phenol, can lead to the formation of 2,3-dihydrobenzofuran, a valuable heterocyclic compound. frontiersin.org This type of intramolecular reaction highlights the potential for this compound to be a precursor for novel heterocyclic structures through controlled cyclization reactions involving one or more of its hydroxyl groups. The synthesis of 2-phenoxyethanol (B1175444) from phenol (B47542) and ethylene (B1197577) carbonate is another example of creating valuable chemicals, where the phenoxyethanol (B1677644) can be a building block for other molecules. researchgate.net

Development of Functional Materials and Coatings

The properties of this compound make it suitable for the development of functional materials and coatings with specific characteristics.

The presence of hydroxyl groups allows for strong adhesion to various substrates through hydrogen bonding. When incorporated into a polymer coating, this can improve the coating's durability and resistance to delamination. Furthermore, the aromatic portion of the molecule can enhance the coating's chemical resistance and thermal stability. wikipedia.org Analogous phenolic compounds are used in coatings to provide high heat and chemical resistance. gelest.com For example, phenolic resins are known for their use in anti-corrosion coatings due to their excellent chemical stability. astrj.com

Role in Catalyst Design and Ligand Synthesis

The structure of this compound is well-suited for the synthesis of polydentate ligands for metal complexes, which can function as catalysts.

The phenolic oxygen and the two alcoholic oxygens can act as donor atoms to coordinate with a metal center. The synthesis of Schiff base ligands often involves the reaction of a phenol derivative with an amine. For instance, 2-[(2-hydroxyethyl)iminomethyl]phenol has been used to create polynuclear transition metal complexes that can act as catalysts. ugent.be Similarly, new aminomethylated N-methylpiperazine and aminomethylated diethanolamine (B148213) binucleating ligands have been synthesized from phenolic precursors for use in catalytic applications. tandfonline.com These complexes have shown activity in reactions such as catecholase activity and hydrolysis of 4-nitrophenylphosphate. tandfonline.com

The ability to create specific coordination environments around a metal ion is crucial for designing catalysts with high activity and selectivity. The geometry provided by a ligand derived from this compound could lead to novel catalysts for various chemical transformations, including oxidation reactions. uq.edu.au

Future Research Directions and Translational Challenges

Development of Highly Efficient and Sustainable Synthetic Strategies

The industrial viability of 2,3-Bis(2-hydroxyethyl)phenol hinges on the development of synthetic routes that are not only efficient but also environmentally benign. Current methods for producing functionalized phenols often rely on harsh conditions or petroleum-derived precursors. essentialchemicalindustry.orgresearchgate.net Future research should focus on green chemistry principles to create sustainable pathways.

Key research areas include:

Catalytic Hydroxylation: Investigating the direct hydroxylation of a precursor like 2,3-bis(2-hydroxyethyl)benzene using clean oxidants such as hydrogen peroxide or oxygen, potentially catalyzed by zeolites or metal complexes. researchgate.net

Green Hydroxyethylation: Developing alternatives to the use of toxic and volatile ethylene (B1197577) oxide for introducing the hydroxyethyl (B10761427) groups. One promising avenue is the catalytic hydroxyethylation using renewable ethylene glycol esters, which offers a safer and more sustainable approach. bohrium.com

Boronic Acid Route: A potential high-yield pathway involves the synthesis of the corresponding arylboronic acid followed by an efficient ipso-hydroxylation. rsc.orgbohrium.com This method is known for its mild conditions and scalability. rsc.org

Direct C-H Functionalization: Advanced strategies involving the direct, regioselective C-H functionalization of a simpler phenol (B47542) could offer an atom-economical route, avoiding the need for pre-functionalized starting materials. rsc.orgacs.org

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Hydroxylation of Precursor | Direct, potentially high atom economy. | Achieving high regioselectivity; catalyst stability and recovery. |

| Green Hydroxyethylation | Avoids toxic ethylene oxide; uses renewable feedstocks. bohrium.com | Catalyst efficiency; reaction kinetics and yield optimization. |

| Arylboronic Acid Pathway | Mild reaction conditions; high functional group tolerance. bohrium.com | Multi-step process; cost of boronic acid reagents. |

| Direct C-H Functionalization | High atom economy; reduces synthetic steps. rsc.org | Controlling chemo- and regioselectivity on a multi-functional ring. nih.gov |

Exploration of Novel Derivatization Pathways for Advanced Functional Materials

The three hydroxyl groups of this compound—one phenolic and two alcoholic—offer rich possibilities for chemical modification to create a wide array of functional materials. A primary challenge is achieving selective derivatization, as the phenolic hydroxyl has different reactivity compared to the primary alcohol groups. quora.com

Future derivatization research should explore:

Selective Reactions: Developing protocols for the selective acylation, silylation, or alkylation of either the phenolic hydroxyl or the two hydroxyethyl groups. nih.govresearchgate.net This would enable the creation of well-defined monomers and intermediates.

Polymer Synthesis: Utilizing the compound as a trifunctional monomer or cross-linking agent. It could be incorporated into polyesters, polyethers, or epoxy resins to enhance properties such as thermal stability, flame retardancy, and mechanical strength. essentialchemicalindustry.org

Surface Functionalization: Grafting the molecule onto surfaces of nanoparticles or other materials to impart specific properties like hydrophilicity or antioxidant capabilities. mdpi.com

| Derivatization Type | Target Functional Group(s) | Potential Application | Example Reagents |

|---|---|---|---|

| Silylation | -OH (all three) | Increase volatility for GC analysis; protecting group. chromtech.com | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Acylation / Esterification | -OH (selective or full) | Monomers for polyesters; improved solubility. researchgate.net | Acyl chlorides, acid anhydrides |

| Alkylation / Etherification | -OH (selective or full) | Monomers for polyethers; modification of polarity. | Alkyl halides |

| Polymerization | -OH (all three) | Cross-linking agent in thermosets; building block for resins. atlasfibre.com | Epichlorohydrin (B41342), diacids, formaldehyde |

Integration into Multi-component Systems for Synergistic Effects

The incorporation of this compound into multi-component materials, such as polymer composites and blends, could lead to synergistic effects where the resulting material exhibits properties superior to the sum of its parts. tamu.eduresearchgate.net The phenolic structure suggests inherent antioxidant and thermal stability, which could be conferred upon a host matrix.

Future avenues for investigation include:

Phenolic Composites: Using the compound as a component in phenolic resins for fiber-reinforced composites (e.g., with glass or carbon fiber). bu.edubakelite.com Its structure could lead to enhanced interfacial adhesion and improved thermal performance.

Polymer Blends: Integrating it as a functional additive in commodity plastics. Its antioxidant properties could prevent thermal degradation during processing and enhance the service life of the material. acs.org

Synergistic Antioxidant Formulations: Research indicates that combinations of different phenolic compounds can lead to non-additive or synergistic antioxidant activity. shaklee.comresearchgate.net Exploring blends of this compound with other natural or synthetic antioxidants could lead to highly effective stabilizer packages for various materials.

Advanced Characterization of In-situ Reaction Intermediates

To optimize synthesis and derivatization reactions, a deep understanding of reaction mechanisms and the identification of transient intermediates are crucial. Advanced in-situ analytical techniques allow for real-time monitoring of chemical transformations, providing insights that are unobtainable through conventional offline analysis. researchgate.netnih.gov

Future research should employ techniques such as:

In-situ Spectroscopy: Utilizing Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the consumption of reactants and the formation of products and intermediates in real-time. This is particularly useful for tracking the derivatization of the different hydroxyl groups.

In-situ NMR: Applying nuclear magnetic resonance spectroscopy to reaction mixtures to elucidate the structure of intermediates without the need for isolation.

Mass Spectrometry: Using mass spectrometry coupled with derivatization techniques, such as the Gibbs reaction, to detect and quantify phenolic species in complex mixtures, which can help in tracking reaction progress and identifying byproducts. purdue.edumorressier.com

Scalability and Process Optimization for Industrial Implementation

Translating a laboratory-scale synthesis to a cost-effective and safe industrial process is a major challenge for any new specialty chemical. researchgate.net For this compound, this will require a multi-faceted approach to process optimization.

Key translational challenges to address include:

Reactor Design and Heat Management: The synthesis of functionalized phenols can be highly exothermic. Designing reactors that allow for efficient heat removal is critical for safety and to prevent runaway reactions and the formation of undesired byproducts.

Catalyst and Solvent Recovery: For the process to be economically and environmentally sustainable, efficient recovery and recycling of catalysts and solvents are necessary. This is a significant consideration for processes involving expensive transition metal catalysts or large volumes of organic solvents. aist.go.jp

Downstream Processing and Purification: Developing robust and efficient methods for isolating and purifying the final product to the required specifications is essential. This may involve distillation, crystallization, or chromatographic techniques, all of which need to be optimized for large-scale production.

Process Modeling: Employing statistical methods like Response Surface Methodology (RSM) to systematically optimize reaction parameters (e.g., temperature, pressure, catalyst loading, reaction time) to maximize yield and minimize costs.

Successful industrial implementation will depend on developing a process that is not only high-yielding but also safe, reliable, and economically competitive with existing alternatives. researchgate.netinnoget.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 2,3-Bis(2-hydroxyethyl)phenol in laboratory settings?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where ethylene oxide reacts with 2,3-dihydroxyphenol under alkaline conditions (pH 10–12). Temperature control (40–60°C) and stoichiometric precision (1:2 molar ratio of phenol to ethylene oxide) are critical to minimize di-/tri-substituted byproducts. Post-synthesis purification via recrystallization (ethanol/water mixtures) ensures ≥95% purity, as confirmed by HPLC .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Hydroxyl (-OH) protons appear broadened (δ 3.6–4.0 ppm), while aromatic protons resonate at δ 6.7–7.2 ppm. Ethylene groups (-CH₂OH) show splitting patterns (J = 5–6 Hz) in ¹H NMR.

- ESI-MS : Molecular ion peak at m/z 182.2164 confirms molecular weight.

- FT-IR : O-H stretches (3200–3600 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) are diagnostic .

Q. What safety protocols are essential for handling this compound in catalytic reactions?

- Methodological Answer : Due to its flash point (183°C ), use explosion-proof equipment in hydrogenation experiments. Employ inert atmospheres (N₂/Ar) with Raney nickel catalysts. For spills, neutralize with 5% acetic acid and rinse with copious water. Emergency eye exposure requires 15-minute irrigation with saline .

Advanced Research Questions

Q. How does the spatial arrangement of hydroxyl groups in this compound influence its metal-chelating properties?

- Methodological Answer : The vicinal diol configuration enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Density Functional Theory (DFT) simulations predict optimal coordination geometries (M–O bond lengths: 1.95–2.10 Å; bond angles: 85–95°). Experimental validation via X-ray crystallography of Cu(II) complexes reveals square-planar coordination, enhancing catalytic activity in oxidation reactions .

Q. What strategies resolve contradictions in solubility data for this compound across polar aprotic solvents?

- Methodological Answer : Discrepancies arise from hydrate formation and temperature-dependent solubility. Use phase-solubility diagrams (25–60°C) with Hansen solubility parameters (δd = 18.1, δp = 10.3, δh = 14.2 MPa¹/²). Karl Fischer titration quantifies water content, while differential scanning calorimetry (DSC) identifies polymorphic transitions affecting solubility .

Q. How does this compound compare to hair dye components like HCGREEN NO.1 in electron-transfer efficiency?

- Methodological Answer : Cyclic voltammetry reveals its phenolic -OH and β-hydroxyl ethyl groups exhibit a redox potential (E1/2 = +0.45 V vs. Ag/AgCl) 0.15 V lower than HCGREEN NO.1’s amino groups, enhancing electron donation in oxidative dye coupling. Computational HOMO-LUMO analysis (ΔE = 3.2 eV) corroborates superior charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.